molecular formula C9H18ClNO3 B2717613 Tert-butyl morpholine-3-carboxylate hydrochloride CAS No. 1269446-54-9

Tert-butyl morpholine-3-carboxylate hydrochloride

Cat. No.: B2717613
CAS No.: 1269446-54-9
M. Wt: 223.7
InChI Key: CXIPHBGVDHHYRC-UHFFFAOYSA-N
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Description

Tert-butyl morpholine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C₉H₁₇NO₃·HCl. It is a derivative of morpholine, a heterocyclic amine, and is often used in organic synthesis and pharmaceutical research. The compound is known for its stability and reactivity, making it a valuable intermediate in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl morpholine-3-carboxylate hydrochloride typically involves the reaction of morpholine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl morpholine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Tert-butyl morpholine-3-carboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl morpholine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or activator of enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

    Morpholine: A simpler analog without the tert-butyl and carboxylate groups.

    Tert-butyl morpholine-4-carboxylate: A similar compound with a different substitution pattern.

    Tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate: Another derivative with a hydroxymethyl group.

Uniqueness: Tert-butyl morpholine-3-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective .

Properties

IUPAC Name

tert-butyl morpholine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3.ClH/c1-9(2,3)13-8(11)7-6-12-5-4-10-7;/h7,10H,4-6H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXIPHBGVDHHYRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1COCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269446-54-9
Record name tert-butyl morpholine-3-carboxylate hydrochloride
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